molecular formula C12H13ClN2OS B12711515 N-(5-Chloro-2,1-benzisothiazol-3-yl)-3-methylbutanamide CAS No. 91991-23-0

N-(5-Chloro-2,1-benzisothiazol-3-yl)-3-methylbutanamide

Cat. No.: B12711515
CAS No.: 91991-23-0
M. Wt: 268.76 g/mol
InChI Key: KZCHDUJMSLIMTM-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,1-benzisothiazol-3-yl)-3-methylbutanamide: is a chemical compound that belongs to the class of benzisothiazole derivatives. This compound is characterized by the presence of a benzisothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms. The addition of a chloro group at the 5-position and a 3-methylbutanamide side chain further defines its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)-3-methylbutanamide typically involves the following steps:

    Formation of Benzisothiazole Ring: The initial step involves the formation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with chloroacetic acid under acidic conditions.

    Chlorination: The benzisothiazole ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the chlorinated benzisothiazole with 3-methylbutanamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(5-Chloro-2,1-benzisothiazol-3-yl)-3-methylbutanamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzisothiazole derivatives.

Scientific Research Applications

N-(5-Chloro-2,1-benzisothiazol-3-yl)-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(5-Chloro-2,1-benzisothiazol-3-yl)-3-methylbutanamide can be compared with other benzisothiazole derivatives:

    N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide: Similar structure but with a pentanamide side chain.

    Butanamide, N-(5-chloro-2,1-benzisothiazol-3-yl): Similar structure but with a butanamide side chain.

These compounds share the benzisothiazole core but differ in their side chains, which can influence their chemical properties and biological activities.

Properties

CAS No.

91991-23-0

Molecular Formula

C12H13ClN2OS

Molecular Weight

268.76 g/mol

IUPAC Name

N-(5-chloro-2,1-benzothiazol-3-yl)-3-methylbutanamide

InChI

InChI=1S/C12H13ClN2OS/c1-7(2)5-11(16)14-12-9-6-8(13)3-4-10(9)15-17-12/h3-4,6-7H,5H2,1-2H3,(H,14,16)

InChI Key

KZCHDUJMSLIMTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C2C=C(C=CC2=NS1)Cl

Origin of Product

United States

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